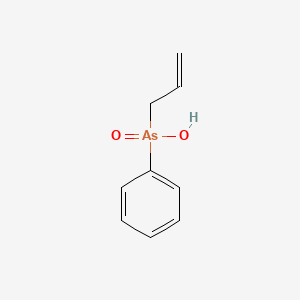

Allyl phenyl arsinic acid

CAS No.: 21905-27-1

Cat. No.: VC20657635

Molecular Formula: C9H11AsO2

Molecular Weight: 226.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21905-27-1 |

|---|---|

| Molecular Formula | C9H11AsO2 |

| Molecular Weight | 226.10 g/mol |

| IUPAC Name | phenyl(prop-2-enyl)arsinic acid |

| Standard InChI | InChI=1S/C9H11AsO2/c1-2-8-10(11,12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) |

| Standard InChI Key | KNZSNYJBQFTWDN-UHFFFAOYSA-N |

| Canonical SMILES | C=CC[As](=O)(C1=CC=CC=C1)O |

Introduction

Structural and Molecular Characterization

Molecular Architecture

Allyl phenyl arsinic acid features a central arsenic atom bonded to a hydroxyl group, an oxide group, a phenyl ring, and an allyl () moiety. The IUPAC name, phenyl(prop-2-enyl)arsinic acid, reflects this arrangement . The SMILES notation further elucidates the connectivity, highlighting the arsenic center’s tetrahedral geometry with double-bonded oxygen and single bonds to the organic substituents .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 226.10 g/mol | |

| CAS Registry Number | 21905-27-1 | |

| SMILES | C=CCAs(C1=CC=CC=C1)O |

Stereochemical Considerations

The stereochemistry of organoarsenic compounds is influenced by the arsenic atom’s ability to adopt non-planar configurations. Unlike phosphorus, arsenic exhibits slower inversion rates, enabling the isolation of chiral species under certain conditions . For allyl phenyl arsinic acid, the allyl group’s unsaturation introduces potential geometric isomerism, though experimental evidence of such isomers remains undocumented in the literature.

Synthesis and Preparation

Modern Synthetic Routes

Contemporary approaches to allyl phenyl arsinic acid derivatives leverage organometallic intermediates. For instance, the hydrolysis of arsinonitriles or ester precursors has been documented for related arsinic acids . A plausible route involves:

-

Allylation of Phenylarsinic Acid: Reacting phenylarsinic acid with allyl halides in the presence of a base.

-

Oxidation of Tertiary Arsines: Oxidation of allylphenylarsine () with peroxides or permanganates .

Table 2: Comparative Synthesis Methods

| Method | Reagents | Yield | Challenges |

|---|---|---|---|

| Allylation | Allyl bromide, NaOH | Moderate | Competing side reactions |

| Arsine Oxidation | , | High | Over-oxidation risks |

Physicochemical Properties

Spectroscopic Characterization

-

NMR: NMR would reveal signals for the phenyl carbons (~125–140 ppm), allyl carbons (~115–135 ppm), and arsenic-bonded carbons (~80–90 ppm).

-

IR: Strong absorption bands near 750–850 cm (As-O stretching) and 1650–1750 cm (C=O from arsinic acid) .

Applications and Industrial Relevance

Contemporary Research

Recent studies explore organoarsenicals as catalysts in organic synthesis or precursors for nanomaterials. The allyl group’s reactivity makes allyl phenyl arsinic acid a candidate for cross-coupling reactions or polymer synthesis, though no direct applications are yet reported .

Future Directions and Research Gaps

The dearth of experimental data on allyl phenyl arsinic acid underscores the need for:

-

Comprehensive Toxicity Studies: LD determinations and ecotoxicological assessments.

-

Synthetic Optimization: Developing high-yield, low-waste synthesis routes.

-

Material Science Applications: Investigating its utility in catalysis or nanotechnology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume